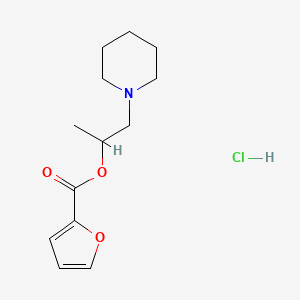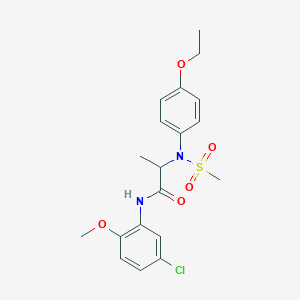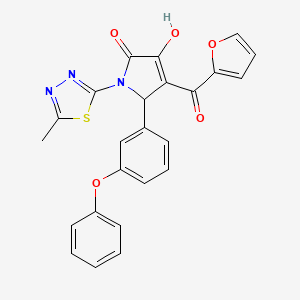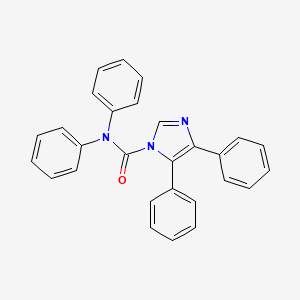
2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is complex and involves several different pathways. One of the primary mechanisms of action is the blocking of this compound receptors. By blocking these receptors, this compound can prevent the excessive release of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. One of the most significant effects is its ability to block this compound receptors, which can result in a reduction in neuronal damage and inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to block this compound receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione. One of the most promising areas of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-2-phenylethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an this compound receptor antagonist. This compound receptors are a type of glutamate receptor that plays a key role in learning and memory processes. By blocking these receptors, this compound has been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-(1-phenylpropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(11-13-7-3-2-4-8-13)18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIMQNHJFNGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B3971863.png)
![1-phenyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971872.png)



![2-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971896.png)
![1-benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971902.png)
![2-[1-benzyl-2-(2-methyl-1-piperidinyl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971907.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3971919.png)


![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3971952.png)
